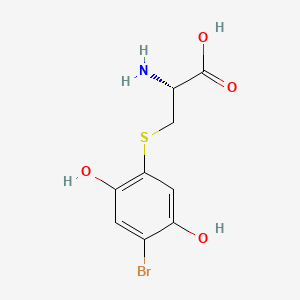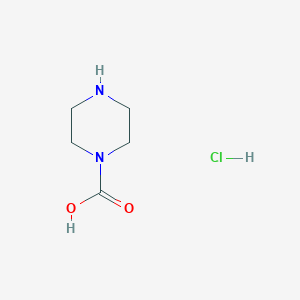
5-アミノオロチン酸
説明
Synthesis Analysis
The synthesis of 5-Aminoorotic acid and its derivatives often involves complex biochemical processes or innovative chemical synthesis techniques. For instance, the microbial synthesis of 5-Aminolevulinic acid (ALA), a compound closely related to AOA, involves recombinant Escherichia coli expressing specific synthase controlled via advanced expression systems, showcasing the biotechnological approach to synthesizing related compounds (Li et al., 2016). Similarly, AOA has been used as a new capping agent and structure-director in the synthesis of nanocomposites, demonstrating its utility in nanomaterial synthesis (Ju et al., 2016).
Molecular Structure Analysis
The molecular structure of AOA, characterized by its amino, imino, and carboxyl functional groups, enables it to engage in a wide range of chemical reactions. These functional groups contribute to its ability to act as a structure-director in nanomaterial synthesis, offering controlled synthesis routes for nanocrystals with specific properties.
Chemical Reactions and Properties
AOA's chemical reactivity is highlighted in its application in nanomaterial synthesis, where it facilitates the controlled growth of AuPt nanocrystals on reduced graphene oxide. The presence of AOA significantly influences the electrochemical properties of the resulting nanocomposites, enhancing their electrocatalytic activity and stability for specific reactions (Ju et al., 2016).
Physical Properties Analysis
The physical properties of AOA, such as its solubility and reactivity, are crucial for its applications in biochemistry and material science. Its structural features allow for versatile interactions with various substrates, influencing the synthesis and properties of nanomaterials.
Chemical Properties Analysis
AOA's chemical properties, derived from its functional groups, make it an important reactant in the synthesis of complex compounds and nanomaterials. Its role as a capping agent in nanocomposite synthesis underscores its ability to influence the growth and properties of nanocrystals, impacting their electrocatalytic activities.
科学的研究の応用
スーパーオキシド産生の抑制
5-アミノオロチン酸とそのランタン(III)およびガリウム(III)との錯体は、キサンチン/キサンチンオキシダーゼ(X/XO)から酵素的に生成されるスーパーオキシドを抑制することが判明しました。 これらの錯体は、酵素、基質、またはその両方に異なる程度に影響を与えます {svg_1}.
抗癌特性
多くの生理学的プロセスに関与するスーパーオキシドラジカルイオンは、健康と病理の両方に関連しており、癌の発症と進行にも関与しています。 ランタン(III)およびガリウム(III)の5-アミノオロチン酸との配位錯体は、その抗癌特性について調査されています {svg_2}.
キサンチンオキシダーゼの阻害
5-アミノオロチン酸とそのランタン(III)およびガリウム(III)との錯体は、キサンチンオキシダーゼの酵素活性を阻害することが判明しました。 この阻害は濃度依存性であり、尿酸の産生に影響を与えます {svg_3}.
スーパーオキシドラジカルのスカベンジング
5-アミノオロチン酸とそのガリウム(III)錯体は、スーパーオキシドラジカルをスカベンジすることが判明しました。 この活性は、非酵素的(過酸化カリウム)および酵素的(キサンチン/キサンチンオキシダーゼ)のスーパーオキシド源の両方で観察されました {svg_4}.
潜在的な抗癌剤
プロオキシダントカチオンと抗酸化リガンド(5-アミノオロチン酸のガリウム(III)錯体など)からなる錯体は、潜在的な抗癌剤となる可能性があります。 この錯体は、腫瘍周辺および内部でのプロオキシダント挙動と、健康な細胞近くの抗酸化作用を組み合わせます {svg_5}.
官能化ジカルボンアミド誘導体の形成
5-アミノオロチン酸は、乾燥DMFまたはDMSO中でエチレンジアミン四酢酸の二無水物と反応して、官能化ジカルボンアミド誘導体を生成します {svg_6}.
電気化学的定量における内部標準
5-アミノオロチン酸は、オロチン酸の電気化学的定量中に内部標準として使用されています {svg_7}.
8. 希土類元素との錯体形成 5-アミノオロチン酸は、セリウム(III)、ランタン(III)、およびネオジム(III)との錯体を形成し、さまざまな科学研究分野で潜在的な用途を持つ可能性があります {svg_8}.
作用機序
Target of Action
The primary target of 5-Aminoorotic acid is the enzyme Xanthine Oxidase (XO) . This enzyme plays a crucial role in the catabolism of purines in humans, where it catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
5-Aminoorotic acid and its complexes with Lanthanum (III) and Gallium (III) suppress superoxide, which is derived enzymatically from xanthine/xanthine oxidase (X/XO) . They impact the enzyme, the substrate, or both to differing extents . The coordination of the metal ions with the ligand’s carboxylate oxygen atoms has been demonstrated .
Biochemical Pathways
5-Aminoorotic acid affects the biochemical pathway involving the production of superoxide radicals. These radicals are involved in numerous physiological processes, associated with both health and pathology . The compound’s action on the Xanthine Oxidase enzyme impacts the production of uric acid, which is a key component of this pathway .
Pharmacokinetics
It’s known that the compound forms complexes with cerium (iii), lanthanum (iii), and neodymium (iii) . These complexes could potentially influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of 5-Aminoorotic acid’s action primarily involve the suppression of superoxide production via Xanthine Oxidase inhibition . This can lead to a decrease in oxidative stress, which is beneficial in various physiological and pathological conditions .
特性
IUPAC Name |
5-amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h6H2,(H,10,11)(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXJKLFOSBVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064582 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7164-43-4 | |
| Record name | 5-Amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7164-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoorotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoorotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOOROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM0F8VQR7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1194565.png)




![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)

